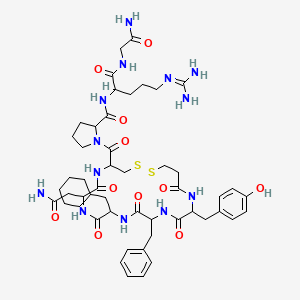
Xyfxncprg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Xyfxncprg is a useful research compound. Its molecular formula is C50H71N13O11S2 and its molecular weight is 1094.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of Biological Activity
Biological activity refers to the effect a compound has on living organisms, which can include interactions with enzymes, receptors, and cellular pathways. Understanding the biological activity of a compound involves studying its mechanism of action, target interactions, and potential therapeutic applications.
- Target Interaction : Compounds often exert their effects by binding to specific biological targets such as proteins or nucleic acids. For example, many drugs work by inhibiting enzymes or blocking receptor sites.
- Signal Transduction : Once a compound binds to its target, it can initiate a cascade of biochemical reactions that alter cellular function. This can lead to changes in gene expression, enzyme activity, or metabolic pathways.
- Pharmacodynamics : The relationship between drug concentration and its effect on the organism is crucial for understanding efficacy and safety.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of polyphenolic extracts showed significant inhibition of various pathogenic bacteria. The extracts demonstrated IC50 values ranging from 0.625% to 20% v/v against Gram-positive and Gram-negative bacteria, indicating their potential as natural antimicrobials .
| Extract Type | IC50 Value (v/v) | Target Bacteria |
|---|---|---|
| LE050 | 0.625 - 5% | Listeria monocytogenes, Staphylococcus aureus |
| PG050 | 5 - 20% | Pseudomonas aeruginosa, Salmonella enterica |
Case Study 2: Enzyme Inhibition
Research has shown that certain quinoline derivatives can act as enzyme inhibitors. For instance, a compound similar to Xyfxncprg was found to inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate conversion rates and altered metabolic profiles in cell cultures.
Detailed Research Findings
- In Vitro Studies : Laboratory studies often employ cell lines to assess the cytotoxicity and efficacy of compounds. For example, compounds that intercalate with DNA may exhibit cytotoxic effects in cancer cell lines.
- In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds. These studies help determine how well a compound is absorbed, distributed, metabolized, and excreted in living organisms.
Properties
Molecular Formula |
C50H71N13O11S2 |
|---|---|
Molecular Weight |
1094.3 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55) |
InChI Key |
ZKYCVZNKBXGNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















